molecular formula C6H5FN2O B1330667 2-Fluoropyridine-4-carboxamide CAS No. 369-01-7

2-Fluoropyridine-4-carboxamide

Cat. No. B1330667
CAS RN: 369-01-7
M. Wt: 140.11 g/mol
InChI Key: MDEUOQQYVMPZDQ-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-carboxamide is a chemical compound with the molecular formula C6H5FN2O. It has a molecular weight of 140.11 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoropyridine-4-carboxamide, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-Fluoropyridine-4-carboxamide can be represented by the InChI code: 1S/C6H5FN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) . Further analysis of the molecular structure can be done using quantum chemical calculations .


Physical And Chemical Properties Analysis

2-Fluoropyridine-4-carboxamide is a powder that is stored at room temperature .

Scientific Research Applications

Radioligands for Neuroimaging

  • PET Tracers for Serotonin Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, structurally related to 2-Fluoropyridine-4-carboxamide, have been developed as potential PET tracers for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These compounds show reversible, selective, and high affinity for 5-HT1A receptors, with significant brain uptake and stability (García et al., 2014).

Medicinal Chemistry

  • Synthesis of Anticancer Agents : 2-Fluoropyridine derivatives have been synthesized for their potent cytotoxicity against cancer cell lines. For instance, compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown efficacy in Met-dependent human gastric carcinoma xenograft models (Schroeder et al., 2009).
  • Dipeptidyl Peptidase IV Inhibitors : 4-Fluoropyrrolidine derivatives, including those with carboxamide groups, are valuable in the development of dipeptidyl peptidase IV inhibitors for medicinal applications (Singh & Umemoto, 2011).

Chemical Synthesis and Analysis

  • Amino-Acid Derivative Reactions : 2-Fluoropyridine N-oxide, a compound related to 2-Fluoropyridine-4-carboxamide, reacts with α-amino-acids, suggesting a potential route for N-terminal analysis of peptides (Sarantakis et al., 1968).
  • Synthesis of Kinase Inhibitors : Research has been conducted on the regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors. This includes 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides (Wada et al., 2012).

Antitumor Research

  • Antitumor Agents : A series of compounds related to 2-Fluoropyridine-4-carboxamide, like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its derivatives, have been evaluated for their in vivo activity against tumors, including the Lewis lung tumor in mice (Young, Evans, & Paxton, 1990).

Safety And Hazards

When handling 2-Fluoropyridine-4-carboxamide, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection . The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUOQQYVMPZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323074
Record name 2-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridine-4-carboxamide

CAS RN

369-01-7
Record name NSC402979
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Record name 2-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridine-4-carboxamide
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